molecular formula C15H20N2O5S B11442814 Dimethyl 2-({[ethyl(2-hydroxyethyl)amino]carbonothioyl}amino)terephthalate

Dimethyl 2-({[ethyl(2-hydroxyethyl)amino]carbonothioyl}amino)terephthalate

Cat. No.: B11442814
M. Wt: 340.4 g/mol
InChI Key: SPOPRSWACOHEJV-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the aliphatic side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dimethyl-2-ethylbenzene
  • 1,4-Dimethyl-2-vinylbenzene
  • 1,4-Dimethyl-2-ethenylbenzene

Uniqueness

1,4-DIMETHYL 2-{[ETHYL(2-HYDROXYETHYL)CARBAMOTHIOYL]AMINO}BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

dimethyl 2-[[ethyl(2-hydroxyethyl)carbamothioyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C15H20N2O5S/c1-4-17(7-8-18)15(23)16-12-9-10(13(19)21-2)5-6-11(12)14(20)22-3/h5-6,9,18H,4,7-8H2,1-3H3,(H,16,23)

InChI Key

SPOPRSWACOHEJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=S)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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